molecular formula C12H16FNO B13233102 4-(3-Fluorophenoxy)cyclohexanamine

4-(3-Fluorophenoxy)cyclohexanamine

Cat. No.: B13233102
M. Wt: 209.26 g/mol
InChI Key: LJBSTJVTTFIWFL-UHFFFAOYSA-N
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Description

4-(3-Fluorophenoxy)cyclohexanamine is an organic compound with the molecular formula C₁₂H₁₆FNO. It is characterized by a cyclohexane ring substituted with an amine group and a fluorophenoxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenoxy)cyclohexanamine typically involves the reaction of 3-fluorophenol with cyclohexanone to form 4-(3-fluorophenoxy)cyclohexanone, which is then reduced to 4-(3-fluorophenoxy)cyclohexanol. The final step involves the conversion of the alcohol to the amine using reagents such as ammonia or amines under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenoxy)cyclohexanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Fluorophenoxy)cyclohexanamine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenoxy)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group enhances its binding affinity and specificity, while the cyclohexanamine moiety contributes to its overall stability and bioactivity. The compound may modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-fluorophenoxycyclohexanamine
  • 4-(2-Fluorophenoxy)cyclohexanamine
  • 4-(4-Fluorophenoxy)cyclohexanamine

Uniqueness

4-(3-Fluorophenoxy)cyclohexanamine is unique due to the specific position of the fluorine atom on the phenoxy ring, which influences its chemical reactivity and biological activity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic profiles compared to its analogs .

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

4-(3-fluorophenoxy)cyclohexan-1-amine

InChI

InChI=1S/C12H16FNO/c13-9-2-1-3-12(8-9)15-11-6-4-10(14)5-7-11/h1-3,8,10-11H,4-7,14H2

InChI Key

LJBSTJVTTFIWFL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)OC2=CC(=CC=C2)F

Origin of Product

United States

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